molecular formula C10H10N2O3 B13256860 3-amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid CAS No. 1306606-32-5

3-amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13256860
CAS No.: 1306606-32-5
M. Wt: 206.20 g/mol
InChI Key: AUUIVYYUQCJIHD-UHFFFAOYSA-N
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Description

3-amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both a furan and a pyrrole ring in its structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and carboxylic acid functional groups makes it versatile for various chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a pyrrole precursor under controlled conditions. For instance, the reaction might start with the formation of a furan-2-ylmethyl intermediate, which is then reacted with a pyrrole-2-carboxylic acid derivative in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the amino group could produce primary amines .

Scientific Research Applications

3-amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid in biological systems involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The furan and pyrrole rings can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

    3-amino-4-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid: Contains a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 3-amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid imparts unique electronic properties and reactivity compared to its thiophene and pyridine analogs. This can influence its biological activity and chemical behavior, making it a valuable compound for specific applications .

Properties

CAS No.

1306606-32-5

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c11-8-6(4-7-2-1-3-15-7)5-12-9(8)10(13)14/h1-3,5,12H,4,11H2,(H,13,14)

InChI Key

AUUIVYYUQCJIHD-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC2=CNC(=C2N)C(=O)O

Origin of Product

United States

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